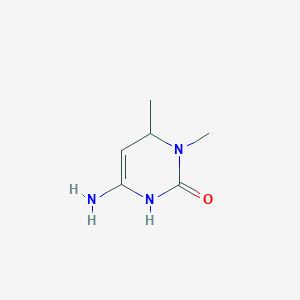
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes an amino group and two methyl groups attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol can be achieved through various methods. One common approach involves the cyclization of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt, followed by methylation using dimethyl sulfate . Another method includes the addition reaction of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation with cyanamide and cyclization with a Lewis acid protecting agent .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce waste. For instance, the Biginelli reaction, a multicomponent reaction catalyzed by reusable and heterogeneous catalysts like Montmorillonite-KSF, offers an efficient and eco-friendly approach .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Common substitution reactions involve alkylation and acylation, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkylating agents like methyl iodide and acylating agents like acetic anhydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which have significant biological activities and pharmaceutical applications .
Scientific Research Applications
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes in pathogens and cancer cells. Molecular docking studies have shown that it binds to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but with methoxy groups instead of methyl groups.
1,6-Diamino-2-imino-2,3-dihydropyrimidin-4(1H)-one: Another pyrimidine derivative with different functional groups.
Uniqueness: 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
6-amino-3,4-dimethyl-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C6H11N3O/c1-4-3-5(7)8-6(10)9(4)2/h3-4H,7H2,1-2H3,(H,8,10) |
InChI Key |
ZNVPWIATYNFWSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(NC(=O)N1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)

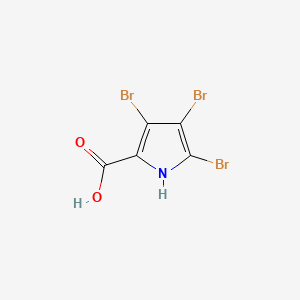
![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)

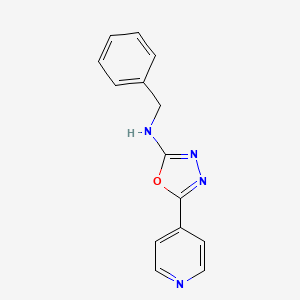

![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
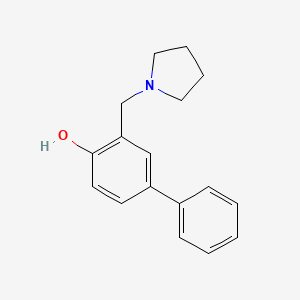
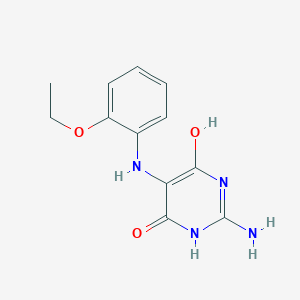
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)
![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
